REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12].[N+:13]([O-])([OH:15])=[O:14]>OS(O)(=O)=O>[F:1][C:2]1[C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12]
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Name
|
|
Quantity
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12.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)OC)C=C1)C
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Name
|
|
Quantity
|
17.5 mL
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Type
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solvent
|
Smiles
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OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 80 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while slowly warming up to room temperature
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Type
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CUSTOM
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Details
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(reaction completion monitored by TLC)
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Type
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ADDITION
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Details
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The mixture was slowly poured into ice
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2 (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography
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Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |